molecular formula C12H10O2S B12863381 Methyl 2-(3-thienyl)benzoate CAS No. 20608-88-2

Methyl 2-(3-thienyl)benzoate

Cat. No.: B12863381
CAS No.: 20608-88-2
M. Wt: 218.27 g/mol
InChI Key: PARKTCBUEOYYIP-UHFFFAOYSA-N
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Description

Methyl 2-(3-thienyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-thienyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Methyl 2-(3-thienyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-thienyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 3-thiophenecarboxylate: Similar structure but with the ester group directly attached to the thiophene ring.

Uniqueness

Methyl 2-(3-thienyl)benzoate is unique due to the presence of both a benzoate ester and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

20608-88-2

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

methyl 2-thiophen-3-ylbenzoate

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3

InChI Key

PARKTCBUEOYYIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

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